molecular formula C9H13BrN4O B11789245 2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one

2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one

Cat. No.: B11789245
M. Wt: 273.13 g/mol
InChI Key: VBACOGZUZOFTTM-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyridine ring system, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one typically involves the following steps:

    Formation of the Triazolopyridine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Alkylation: The final step involves the alkylation of the triazolopyridine ring with a suitable alkylating agent to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The triazolopyridine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is employed in studies investigating the biological activity of triazolopyridine derivatives.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The triazolopyridine ring system can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, neuroprotective, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Chloro-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    2-Iodo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one:

Uniqueness

The presence of the bromine atom in 2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13BrN4O

Molecular Weight

273.13 g/mol

IUPAC Name

2-bromo-1-(1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propan-1-one

InChI

InChI=1S/C9H13BrN4O/c1-6(10)9(15)14-4-3-8-7(5-14)11-12-13(8)2/h6H,3-5H2,1-2H3

InChI Key

VBACOGZUZOFTTM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)N=NN2C)Br

Origin of Product

United States

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